An In-depth Technical Guide to the Physical Properties of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Physical Properties of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of the heterocyclic compound 5-(propylthio)-1,3,4-thiadiazol-2-amine. The information is curated for professionals in research and development, particularly in the fields of medicinal chemistry and drug discovery, where a thorough understanding of a compound's physical characteristics is paramount for its application.
Core Physical Properties
While specific experimental data for 5-(propylthio)-1,3,4-thiadiazol-2-amine is limited in publicly available literature, the following table summarizes its known and estimated physical properties. Data for closely related compounds are included for comparative purposes, offering a likely range for the properties of the target molecule.
| Property | Value | Source/Notes |
| Molecular Formula | C₅H₉N₃S₂ | --INVALID-LINK-- |
| Molecular Weight | 175.28 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Melting Point | Not explicitly reported. Estimated to be in the range of 145-181°C. | Based on analogs: 5-(propylthio)-1,3,4-thiadiazole-2-thiol (145-147°C) and 2-amino-5-(methylthio)-1,3,4-thiadiazole (178-181°C). --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | Not reported. Likely to decompose at higher temperatures. | - |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents such as methanol, ethanol, and dichloromethane. | Based on the general solubility of similar 1,3,4-thiadiazole derivatives. --INVALID-LINK-- |
| pKa | Not explicitly reported. | The amino group is expected to be weakly basic. For comparison, the related compound 5-amino-1,3,4-thiadiazole-2-thiol has a predicted acidic pKa of 7.80. --INVALID-LINK-- |
Experimental Protocols
Detailed experimental procedures are crucial for the accurate determination of physical properties and for the synthesis of the compound.
Synthesis of 5-(Propylthio)-1,3,4-thiadiazol-2-amine
This protocol is adapted from a general method for the preparation of 2-amino-5-alkyl-1,3,4-thiadiazoles.
Materials:
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Thiosemicarbazide
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Butyric acid (to provide the propyl group)
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Polyphosphoric acid
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Ammonium hydroxide
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Water
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Standard laboratory glassware and heating apparatus
Procedure:
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A mixture of butyric acid and polyphosphoric acid is prepared in a reaction vessel.
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Thiosemicarbazide is added to the mixture with stirring.
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The reaction mixture is heated, for instance, to a temperature between 100°C and 120°C, for approximately 1 to 2 hours, or until the reaction is substantially complete.
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After completion, the reaction mixture is cooled and then carefully poured into water.
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The aqueous mixture is neutralized with ammonium hydroxide to precipitate the crude product.
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The precipitate, 5-(propylthio)-1,3,4-thiadiazol-2-amine, is collected by filtration.
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The collected solid is washed with water and dried to yield the final product.
Determination of Melting Point
Apparatus:
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Melting point apparatus (e.g., Thiele tube or digital melting point device)
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Capillary tubes (sealed at one end)
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Thermometer
Procedure:
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A small amount of the finely powdered, dry sample of 5-(propylthio)-1,3,4-thiadiazol-2-amine is packed into a capillary tube to a depth of 2-3 mm.
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The capillary tube is placed in the melting point apparatus.
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The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.
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The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
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The melting point is reported as the range T1-T2.
Determination of Solubility
Materials:
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5-(Propylthio)-1,3,4-thiadiazol-2-amine
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A range of solvents (e.g., water, ethanol, methanol, dichloromethane, acetone, hexane)
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Test tubes
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Vortex mixer or stirring apparatus
Procedure:
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A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed into a test tube.
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A small volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.
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The mixture is agitated vigorously for a set period (e.g., 1-2 minutes).
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If the solid dissolves completely, it is recorded as "soluble."
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If the solid does not dissolve, the solvent is added in small increments (e.g., 0.1 mL at a time) with agitation after each addition, up to a total volume of 1 mL.
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The solubility is qualitatively classified as "freely soluble," "soluble," "sparingly soluble," or "insoluble" based on the amount of solvent required to dissolve the sample.
Determination of pKa (Potentiometric Titration)
Apparatus:
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pH meter with a suitable electrode
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Burette
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Stirring plate and stir bar
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Beaker
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Standardized acidic and basic titrants (e.g., 0.1 M HCl and 0.1 M NaOH)
Procedure:
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A known concentration of 5-(propylthio)-1,3,4-thiadiazol-2-amine is dissolved in a suitable solvent (e.g., a water-cosolvent mixture if solubility in pure water is low).
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The solution is placed in a beaker with a stir bar, and the pH electrode is immersed.
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The solution is titrated with a standardized acid or base, added in small, precise increments from the burette.
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The pH of the solution is recorded after each addition of the titrant.
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A titration curve is generated by plotting the pH versus the volume of titrant added.
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The pKa is determined from the titration curve, typically being the pH at the half-equivalence point.
Potential Biological Activity and Experimental Workflows
While specific signaling pathways for 5-(propylthio)-1,3,4-thiadiazol-2-amine are not yet elucidated, the broader class of 2-amino-1,3,4-thiadiazole derivatives has shown promise in several therapeutic areas, notably as antimicrobial agents and as inhibitors of carbonic anhydrase.
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates a general workflow for determining the antimicrobial susceptibility of a compound like 5-(propylthio)-1,3,4-thiadiazol-2-amine.
Carbonic Anhydrase Inhibition Mechanism
The inhibition of carbonic anhydrase is a key mechanism for a variety of therapeutic agents. The diagram below illustrates a simplified, generalized mechanism of action for inhibitors targeting this enzyme.
